![molecular formula C19H14BrFO5 B2532924 Methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 308297-53-2](/img/structure/B2532924.png)

Methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

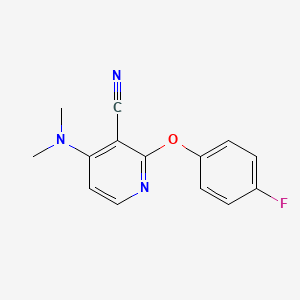

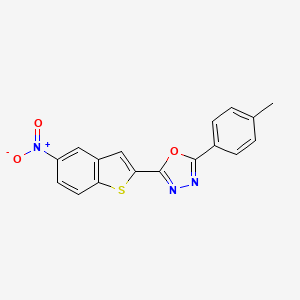

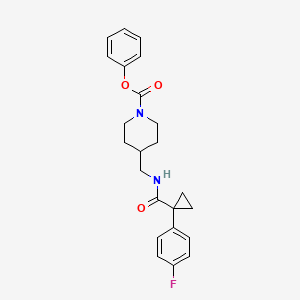

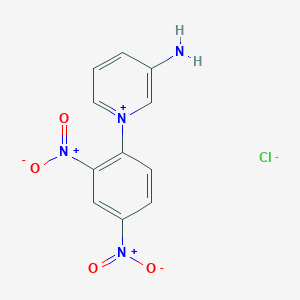

The compound "Methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate" is a structurally complex molecule that appears to be related to a family of compounds with a benzofuran core. Benzofuran derivatives are known for their diverse biological activities and have been studied for their potential use in pharmaceuticals. The presence of substituents such as bromo, fluoro, and methyl groups, as well as an ester linkage, suggests that this compound could have interesting chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of related benzofuran compounds has been described in the literature. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a carboxylic acid moiety with dopamine and serotonin receptor antagonist activity, involves a series of reactions including methoxylation, oxidation, nucleophilic substitution, and bromination to achieve the desired product . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies involving halogenation, nucleophilic substitution, and esterification could be employed.

Molecular Structure Analysis

Benzofuran derivatives often exhibit interesting structural features due to the presence of substituents that can influence the overall molecular conformation. For example, in the compound "5-Bromo-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran," the fluorophenyl ring is rotated out of the benzofuran plane, which is a common structural characteristic in this class of compounds . This rotation can affect the molecule's intermolecular interactions and, consequently, its crystal packing and stability.

Chemical Reactions Analysis

The reactivity of benzofuran derivatives can be influenced by the nature of the substituents attached to the benzofuran core. The presence of a bromo group, for instance, can make the compound amenable to further functionalization through nucleophilic aromatic substitution reactions. The ester group in the compound could also undergo hydrolysis under basic or acidic conditions, leading to the formation of the corresponding carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are largely determined by their molecular structure. The presence of halogen atoms, such as bromine and fluorine, can increase the molecular weight and influence the lipophilicity of the compound. The crystal structure of similar compounds, such as "5-Bromo-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran," is often stabilized by non-classical intermolecular hydrogen bonds and halogen interactions, which could also be expected for the compound . These interactions can affect the melting point, solubility, and stability of the compound.

Aplicaciones Científicas De Investigación

1. Role in Compulsive Food Consumption

Methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate, as part of the benzofuran family, has been studied in the context of orexin receptors and their role in compulsive food consumption. Research conducted on rats identified that certain benzofuran derivatives, acting as orexin receptor antagonists, can selectively reduce binge eating without affecting standard food intake, indicating potential applications in treating eating disorders with a compulsive component (Piccoli et al., 2012).

2. Synthesis of Related Compounds

The synthesis of related compounds, including 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which shares structural similarities with this compound, has been explored. These compounds have been found to be antagonists of dopamine and serotonin receptors, demonstrating their potential in neuropharmacology (Hirokawa et al., 2000).

3. Crystallographic Analysis

Studies focusing on the crystal structure of benzofuran derivatives, including compounds closely related to this compound, have been conducted. These studies provide insights into the molecular interactions and stability of these compounds, which is crucial for understanding their behavior in different environments (Choi et al., 2009).

4. Metabolism and Disposition in Humans

Research has also been carried out on the metabolism and disposition of benzofuran compounds in humans. These studies are vital for understanding how these compounds are processed in the body, which is essential for their development as therapeutic agents (Renzulli et al., 2011).

Propiedades

IUPAC Name |

methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrFO5/c1-10-18(19(23)24-2)13-7-17(14(20)8-16(13)26-10)25-9-15(22)11-3-5-12(21)6-4-11/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFBBTVJOHESOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)C3=CC=C(C=C3)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrFO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetate](/img/structure/B2532841.png)

![N-(4-ethoxybenzyl)-4-({3-[(4-fluorophenyl)thio]pyrazin-2-yl}oxy)benzamide](/img/structure/B2532847.png)

![1-(2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2532848.png)

![N'-(2-cyanophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2532853.png)

![2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2532854.png)

![N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2532856.png)

![3-Bromospiro[4.4]nonane](/img/structure/B2532860.png)

![1-(3,4-dimethylphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2532862.png)

![Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate](/img/structure/B2532863.png)